1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine

Catalog No.
S14151871
CAS No.
M.F
C8H16ClNO3S
M. Wt
241.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine

Product Name

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine

IUPAC Name

1-(chloromethylsulfonyl)-3-ethoxypiperidine

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

InChI

InChI=1S/C8H16ClNO3S/c1-2-13-8-4-3-5-10(6-8)14(11,12)7-9/h8H,2-7H2,1H3

InChI Key

BHJFKFUHTVIDOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN(C1)S(=O)(=O)CCl

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives, characterized by the presence of a chloromethylsulfonyl group and an ethoxy substituent. Its molecular formula is C8H12ClNO2SC_8H_{12}ClNO_2S, and it features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. The compound is primarily recognized for its potential applications in medicinal chemistry due to its unique structural characteristics, which may confer specific biological activities.

The reactivity of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine can be attributed to the presence of the chloromethyl and sulfonyl groups. These functional groups can undergo various chemical transformations, such as:

  • Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Sulfonylation reactions: The sulfonyl group can participate in electrophilic aromatic substitutions or react with amines to form sulfonamides.
  • Esterification: The ethoxy group can be involved in esterification reactions, potentially forming esters with carboxylic acids.

These reactions are essential for modifying the compound's structure to enhance its biological activity or optimize its pharmacological properties.

Research on the biological activity of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is limited but suggests potential pharmacological properties. Compounds with similar structures have exhibited various biological activities, including:

  • Antimicrobial effects: Sulfonamide derivatives are known for their antibacterial properties.
  • Anticancer activity: Some piperidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: Compounds containing sulfonamide groups may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.

Further studies are required to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine can be achieved through several methods:

  • Starting from piperidine:
    • Piperidine can be reacted with chloromethylsulfonyl chloride in the presence of a base such as triethylamine to yield the desired sulfonyl derivative.
  • Ethoxylation:
    • The introduction of the ethoxy group can be accomplished by reacting the resulting chloromethylsulfonyl-piperidine with ethanol in the presence of an acid catalyst.
  • Alternative routes:
    • Other synthetic approaches may involve the use of different reagents or conditions to achieve similar structural modifications, depending on desired yields and purity.

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine has potential applications in various fields:

  • Medicinal chemistry: As a building block for synthesizing novel pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Chemical biology: It may serve as a tool compound for studying biological pathways involving sulfonamide interactions.
  • Agricultural chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine could focus on:

  • Enzyme inhibition: Assessing its ability to inhibit specific enzymes linked to disease processes, such as carbonic anhydrase or cyclooxygenase.
  • Binding affinity: Evaluating how well it binds to target proteins or receptors, which could provide insights into its mechanism of action.

Such studies are crucial for understanding how this compound might function therapeutically.

Several compounds share structural similarities with 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Chloromethanesulfonyl-piperidineChloromethyl and sulfonyl groupsLacks ethoxy substituent
N-(4-Ethoxyphenyl)-piperidin-4-sulfonamideSulfonamide group attached to piperidineContains an ethoxyphenyl moiety
3-Ethoxy-N-(methylsulfonyl)piperidineEthoxy and methylsulfonyl groupsMethylsulfonyl instead of chloromethyl

Uniqueness

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is unique due to its combination of a chloromethyl group and an ethoxy substituent on the piperidine ring, which may influence its solubility, reactivity, and biological interactions compared to other similar compounds. This distinct structure could lead to specific pharmacological profiles that merit further investigation.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

241.0539422 g/mol

Monoisotopic Mass

241.0539422 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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